Cas no 10169-34-3 (Azirino[2',3':3,4]pyrrolo[1,2-a]indole-4,7-dione,6-amino-8-[[(aminocarbonyl)oxy]methyl]-1,1a,2,8,8a,8b-hexahydro-8a-hydroxy-1,5-dimethyl-,(1aS,8R,8aR,8bS)-)

Azirino[2',3':3,4]pyrrolo[1,2-a]indole-4,7-dione,6-amino-8-[[(aminocarbonyl)oxy]methyl]-1,1a,2,8,8a,8b-hexahydro-8a-hydroxy-1,5-dimethyl-,(1aS,8R,8aR,8bS)- structure
10169-34-3 structure
Productnaam:Azirino[2',3':3,4]pyrrolo[1,2-a]indole-4,7-dione,6-amino-8-[[(aminocarbonyl)oxy]methyl]-1,1a,2,8,8a,8b-hexahydro-8a-hydroxy-1,5-dimethyl-,(1aS,8R,8aR,8bS)-
CAS-nummer:10169-34-3
MF:C15H18N4O5
MW:334.32722
CID:159875
PubChem ID:15572005

Azirino[2',3':3,4]pyrrolo[1,2-a]indole-4,7-dione,6-amino-8-[[(aminocarbonyl)oxy]methyl]-1,1a,2,8,8a,8b-hexahydro-8a-hydroxy-1,5-dimethyl-,(1aS,8R,8aR,8bS)- Chemische en fysische eigenschappen

Naam en identificatie

    • Azirino[2',3':3,4]pyrrolo[1,2-a]indole-4,7-dione,6-amino-8-[[(aminocarbonyl)oxy]methyl]-1,1a,2,8,8a,8b-hexahydro-8a-hydroxy-1,5-dimethyl-,(1aS,8R,8aR,8bS)-
    • Mitomycin D
    • Azirino[2',3':3,4]pyrrolo[1,2-a]indole-4,7-dione,6-amino-8-[[(aminocarbonyl)oxy]methyl]-1,1a,2,8,8a,8b-hexahydro-8a-hydroxy-1
    • Mitomycin D Discont
    • Mitomycin DDiscontinued
    • (1aS,8R,8aR,8bS)-6-Amino-8-[[(aminocarbonyl)oxy]methyl]-1,1a,2,8,8a,8b-hexahydro-8a-hydroxy-1,5-dimethylazirino[2',3':3,4]pyrrolo[1,2-a]indole-4,7-dione
    • Azirino(2',3':3,4)pyrrolo(1,2-a)indole-4,7-dione, 1,1a,2,8,8a,8b-hexahydro-6-amino-1,5-dimethyl-8a-hydroxy-8-(hydroxymethyl)-, 8-carbamate
    • AZIRINO(2',3':3,4)PYRROLO(1,2-A)INDOLE-4,7-DIONE, 6-AMINO-8-(((AMINOCARBONYL)OXY)METHYL)-1,1A,2,8,8A,8B-HEXAHYDRO-8A-HYDROXY-1,5-DIMETHYL-, (1AS,8R,8AR,8BS)-
    • 10169-34-3
    • ZVE62LIE63
    • BRN 4720574
    • CHEMBL103528
    • UNII-ZVE62LIE63
    • [(4S,6S,7R,8R)-11-amino-7-hydroxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate
    • Inchi: InChI=1S/C15H18N4O5/c1-5-9(16)12(21)8-6(4-24-14(17)22)15(23)13-7(18(13)2)3-19(15)10(8)11(5)20/h6-7,13,23H,3-4,16H2,1-2H3,(H2,17,22)/t6-,7-,13-,15+,18?/m0/s1
    • InChI-sleutel: JHIATKDBEBOOCO-HSBXUTMMSA-N
    • LACHT: NC(OC[C@H]1C2C(C(=C(C(=O)C=2N2[C@@]1([C@H]1N(C)[C@H]1C2)O)C)N)=O)=O

Berekende eigenschappen

  • Exacte massa: 334.12800
  • Monoisotopische massa: 334.12771969g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 8
  • Zware atoomtelling: 24
  • Aantal draaibare bindingen: 3
  • Complexiteit: 772
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 4
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 139Ų
  • XLogP3: -0.9

Experimentele eigenschappen

  • PSA: 138.96000
  • LogboekP: -0.68670
Aanbevolen leveranciers
Changzhou Guanjia Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Hubei Changfu Chemical Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hubei Changfu Chemical Co., Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zouping Mingyuan Import and Export Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zouping Mingyuan Import and Export Trading Co., Ltd
Handan Zechi Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk